molecular formula C16H13ClN2O7 B3503082 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid

2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid

Cat. No. B3503082
M. Wt: 380.73 g/mol
InChI Key: NJIDYCNKATVJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid, also known as CAY10585, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of benzoic acid derivatives and has been found to have significant biological activities.

Mechanism of Action

The mechanism of action of 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid involves the inhibition of certain enzymes and signaling pathways. For example, it has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins that cause inflammation. It also inhibits the activity of MMP-9, which is involved in the degradation of extracellular matrix proteins. In addition, it has been found to activate certain signaling pathways such as the MAPK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid has been found to have various biochemical and physiological effects. For example, it has been shown to reduce inflammation and oxidative stress in animal models of arthritis. It has also been found to inhibit the growth of certain cancer cells and induce apoptosis in these cells. In addition, it has been shown to have antibacterial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid in lab experiments is its specificity towards certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets on various biological processes. However, one of the limitations of using 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid is its potential toxicity towards certain cells and tissues. Therefore, it is important to use appropriate concentrations and control experiments to ensure that the observed effects are due to the compound and not due to toxicity.

Future Directions

There are several future directions for the use of 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid in scientific research. One direction is to study its effects on other signaling pathways and enzymes that are involved in various biological processes. Another direction is to study its potential as a therapeutic agent for various diseases such as cancer and arthritis. Furthermore, it would be interesting to study the structure-activity relationship of 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid and its derivatives to identify compounds with improved biological activities and reduced toxicity.
Conclusion
In conclusion, 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid is a chemical compound that has been widely used in scientific research due to its various biological activities. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Its mechanism of action involves the inhibition of certain enzymes and signaling pathways. 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Scientific Research Applications

2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid has been widely used in scientific research due to its various biological activities. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been shown to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in the progression of certain diseases.

properties

IUPAC Name

2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O7/c1-25-13-6-9(16(21)22)11(7-14(13)26-2)18-15(20)8-3-4-10(17)12(5-8)19(23)24/h3-7H,1-2H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIDYCNKATVJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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